molecular formula C11H7F4IN2 B8214195 1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole

1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole

Cat. No.: B8214195
M. Wt: 370.08 g/mol
InChI Key: LRQZGQSOEMGNEU-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-iodo group and a benzyl group that is further substituted with fluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the benzyl group.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked compounds.

Scientific Research Applications

1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Chemical Biology: The compound can serve as a probe for studying biological processes or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and trifluoromethyl groups can enhance binding affinity and selectivity, while the iodine atom can facilitate further functionalization or radiolabeling for imaging studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.

    1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.

    1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-methyl-1H-pyrazole: Similar structure but with a methyl group instead of iodine.

Uniqueness

1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which can be used for further functionalization or radiolabeling. The combination of fluoro and trifluoromethyl groups also imparts distinct electronic properties that can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4IN2/c12-8-2-1-7(10(3-8)11(13,14)15)5-18-6-9(16)4-17-18/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQZGQSOEMGNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CN2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4IN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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